molecular formula C21H24N2O4 B6909588 N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide

N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide

Cat. No.: B6909588
M. Wt: 368.4 g/mol
InChI Key: MFCGPLFJGQHEKM-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is a synthetic organic compound that belongs to the class of benzoxazine derivatives

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14(10-15-4-7-17(26-3)8-5-15)12-23(2)21(25)16-6-9-18-19(11-16)27-13-20(24)22-18/h4-9,11,14H,10,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCGPLFJGQHEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)CN(C)C(=O)C2=CC3=C(C=C2)NC(=O)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide typically involves the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.

    Substitution Reactions: Introduction of the methoxyphenyl and methylpropyl groups through substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.

    Materials Science: Used in the development of advanced materials with specific properties.

    Industrial Chemistry: Employed in various industrial processes as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

This compound is unique due to its specific structural features and the presence of the benzoxazine ring, which imparts distinct chemical and biological properties

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